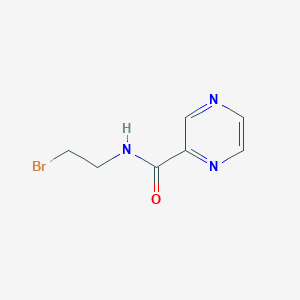

2-(Pyrazinamido)-1-bromoethane

Description

2-(Pyrazinamido)-1-bromoethane is a brominated organic compound featuring a pyrazine-derived amide group at the 2-position of a bromoethane backbone. Bromoalkanes are widely used in alkylation reactions, nucleophilic substitutions, and as intermediates in pharmaceutical and polymer synthesis . The pyrazinamido group likely enhances the compound’s reactivity in forming heterocyclic or bioactive molecules, though specific data on its synthesis or applications require extrapolation from related studies.

Properties

Molecular Formula |

C7H8BrN3O |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

N-(2-bromoethyl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C7H8BrN3O/c8-1-2-11-7(12)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,12) |

InChI Key |

GNCYSRAVJDPFJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide typically involves the reaction of pyrazine-2-carboxylic acid with 2-bromoethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazinamido)-1-bromoethane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromo-ethyl group to an ethyl group.

Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Formation of pyrazine-2-carboxylic acid oxides.

Reduction: Formation of pyrazine-2-carboxylic acid (ethyl)-amide.

Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and coordination complexes.

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays.

Medicine

In the medical field, pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. It is also employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide involves its interaction with molecular targets such as enzymes and receptors. The bromo-ethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Key Compounds for Comparison:

1-Bromoethane (Ethyl bromide, C₂H₅Br)

- Simplest bromoalkane, used in alkylation and derivatization reactions .

- Molecular weight: 108.97 g/mol; boiling point: 38.4°C .

1-Bromobutane (C₄H₉Br)

- Longer alkyl chain increases hydrophobicity and boiling point (101.6°C) .

- Preferred in chromatographic derivatization due to better separation efficiency compared to 1-bromoethane .

2-(4-Hydroxyphenyl)-1-bromoethane (C₈H₉BrO) Aromatic-substituted bromoethane with a phenol group; molecular weight: 201.06 g/mol . Demonstrates how electron-withdrawing groups (e.g., hydroxyl) influence reactivity and stability.

N,N-Ethylmethylmorpholinium Bromide ([C₁C₂Mor]Br)

Structural Impact on Reactivity:

- Chain Length : Longer chains (e.g., 1-bromooctane) increase retention times in chromatography but may reduce reaction efficiency due to steric hindrance .

- Substituents : Electron-withdrawing groups (e.g., pyrazinamido) enhance electrophilicity at the brominated carbon, facilitating nucleophilic substitutions .

Comparative Data on Bromoalkane Reactivity:

Key Findings:

- Reaction Efficiency : Shorter bromoalkanes (e.g., 1-bromoethane) often exhibit faster reaction kinetics but may require harsher conditions (e.g., 160°C in toluene) .

- Chromatographic Behavior : 1-Bromoethane derivatives are less effective in resolving structurally similar compounds (e.g., Ile/Leu) compared to 1-bromobutane .

Physicochemical Properties

Data Table: Physical Properties of Bromoethane Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.